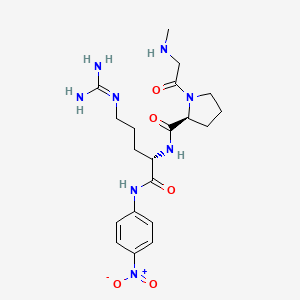
N-苄氧羰基-L-丝氨酸-L-脯氨酸-L-精氨酸-对硝基苯胺
描述
Sar-Pro-Arg-p-nitroanilide is a chromogenic substrate used primarily to test the activity of α-thrombin. This compound is composed of a sequence of amino acids: sarcosine, proline, and arginine, linked to a p-nitroaniline group. The chromogenic nature of Sar-Pro-Arg-p-nitroanilide allows it to produce a color change upon cleavage by α-thrombin, making it useful in various biochemical assays .
科学研究应用
Sar-Pro-Arg-p-nitroanilide has several applications in scientific research:
Biochemistry: It is used to measure the activity of α-thrombin and other serine proteases in various assays.
Medicine: It aids in the study of blood coagulation disorders and the development of anticoagulant drugs.
Chemistry: It serves as a model substrate in enzymatic studies to understand protease specificity and kinetics.
Industry: It is used in quality control processes for pharmaceutical preparations involving protease activity .
作用机制
Target of Action
Sar-Pro-Arg-pNA is a chromogenic substrate primarily targeting α-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Besides its role in coagulation, thrombin also has diverse cellular effects and can influence processes such as inflammation and wound healing.
Mode of Action
The compound interacts with α-thrombin, serving as a substrate for this enzyme . The interaction between Sar-Pro-Arg-pNA and α-thrombin leads to the cleavage of the compound, which can be used to measure α-thrombin activity .
Result of Action
The cleavage of Sar-Pro-Arg-pNA by α-thrombin can be used to measure the activity of this enzyme . Therefore, the primary molecular effect of Sar-Pro-Arg-pNA’s action is the generation of a measurable signal that reflects α-thrombin activity. On a cellular level, this could influence processes such as coagulation and inflammation, which are known to be affected by thrombin activity.
生化分析
Biochemical Properties
Sar-Pro-Arg-pNA plays a crucial role in biochemical reactions as a substrate for α-thrombin. When α-thrombin cleaves Sar-Pro-Arg-pNA, it releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. This interaction is essential for studying thrombin activity and its inhibition. Sar-Pro-Arg-pNA interacts specifically with α-thrombin, making it a valuable tool for assays that require precise measurement of thrombin activity .
Cellular Effects
Sar-Pro-Arg-pNA influences various cellular processes by serving as a substrate for α-thrombin. In cellular assays, the cleavage of Sar-Pro-Arg-pNA by α-thrombin can be used to monitor thrombin activity, which is involved in processes such as blood coagulation and wound healing. The presence of Sar-Pro-Arg-pNA in these assays allows researchers to study the effects of thrombin on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sar-Pro-Arg-pNA involves its interaction with α-thrombin. Upon binding to the active site of α-thrombin, Sar-Pro-Arg-pNA is cleaved, resulting in the release of p-nitroaniline. This cleavage event is crucial for the chromogenic detection of thrombin activity. The interaction between Sar-Pro-Arg-pNA and α-thrombin is highly specific, allowing for accurate measurement of thrombin activity in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sar-Pro-Arg-pNA can change over time due to factors such as stability and degradation. Sar-Pro-Arg-pNA is generally stable under recommended storage conditions, but its activity can diminish if not stored properly. Long-term studies have shown that Sar-Pro-Arg-pNA maintains its effectiveness in measuring thrombin activity over extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of Sar-Pro-Arg-pNA in animal models vary with different dosages. At optimal dosages, Sar-Pro-Arg-pNA effectively measures thrombin activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity. It is crucial to determine the appropriate dosage to ensure accurate and safe use of Sar-Pro-Arg-pNA in animal studies .
Metabolic Pathways
Sar-Pro-Arg-pNA is involved in metabolic pathways related to thrombin activity. As a substrate for α-thrombin, Sar-Pro-Arg-pNA participates in the enzymatic reaction that leads to the production of p-nitroaniline. This reaction is a key step in the metabolic pathway of thrombin activity assays, providing insights into the enzyme’s function and regulation .
Transport and Distribution
Within cells and tissues, Sar-Pro-Arg-pNA is transported and distributed based on its interaction with α-thrombin. The compound’s localization and accumulation are influenced by the presence of thrombin and other binding proteins. Understanding the transport and distribution of Sar-Pro-Arg-pNA is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of Sar-Pro-Arg-pNA is primarily determined by its interaction with α-thrombin. The compound is directed to specific compartments where thrombin is active, allowing for precise measurement of enzyme activity. Post-translational modifications and targeting signals may also play a role in the localization of Sar-Pro-Arg-pNA within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sar-Pro-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids sarcosine, proline, and arginine are sequentially coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Attachment of p-nitroaniline: The p-nitroaniline group is then attached to the C-terminus of the peptide
Industrial Production Methods
Industrial production of Sar-Pro-Arg-p-nitroanilide follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s purity .
化学反应分析
Types of Reactions
Sar-Pro-Arg-p-nitroanilide primarily undergoes enzymatic cleavage reactions. The key reaction involves the hydrolysis of the peptide bond between arginine and p-nitroaniline by α-thrombin, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: α-thrombin is the primary enzyme used to cleave Sar-Pro-Arg-p-nitroanilide.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during the reaction.
Detection: The release of p-nitroaniline is monitored at 405 nm using a spectrophotometer
Major Products
The major product formed from the enzymatic cleavage of Sar-Pro-Arg-p-nitroanilide is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm .
相似化合物的比较
Sar-Pro-Arg-p-nitroanilide is unique due to its specific peptide sequence and chromogenic properties. Similar compounds include:
Lys-Phe-Arg-p-nitroanilide: Another chromogenic substrate used for different proteases.
MeO-Suc-Arg-Pro-Tyr-p-nitroanilide: Used for studying factor X activation.
Boc-PQVR-AMC: A fluorogenic substrate for cancer procoagulant activity .
These compounds share similar applications but differ in their peptide sequences and the specific proteases they target, highlighting the specificity and versatility of Sar-Pro-Arg-p-nitroanilide in thrombin activity assays.
属性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sar-Pro-Arg-pNA in studying protease activity?
A1: Sar-Pro-Arg-pNA (N-Succinyl-Ala-Ala-Pro-Arg p-nitroanilide) serves as a chromogenic substrate for various proteases. Its breakdown by these enzymes releases p-nitroaniline, a yellow-colored compound. The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the level of protease activity. This makes Sar-Pro-Arg-pNA a valuable tool for quantifying the activity of proteases like thrombin [, ].
Q2: How do mutations in Protease-Activated Receptors (PARs) affect their interaction with thrombin and Sar-Pro-Arg-pNA?
A2: Research indicates that specific amino acid residues within the thrombin cleavage site of PARs significantly influence their interaction with both thrombin and Sar-Pro-Arg-pNA. For instance, mutating the Leucine residue at the P4 position of PAR1 or the P5 position of PAR4 considerably impacts the kinetics of thrombin binding and cleavage []. Moreover, while wild-type and mutant PAR1 exodomains act as non-competitive inhibitors of thrombin's hydrolysis of Sar-Pro-Arg-pNA, PAR1-P40A exhibits a mixed type of inhibition, highlighting the importance of specific residues in these interactions [].
Q3: Can you elaborate on the applications of Sar-Pro-Arg-pNA in studying the relationship between coagulation and inflammation?
A3: Sar-Pro-Arg-pNA plays a crucial role in investigating the interplay between coagulation and inflammation. By quantifying thrombin generation through Sar-Pro-Arg-pNA hydrolysis, researchers can understand the extent of coagulation activation in inflammatory conditions like mastitis and metritis in dairy cows []. This understanding contributes to a broader comprehension of how these processes interact during infection and disease progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)


![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
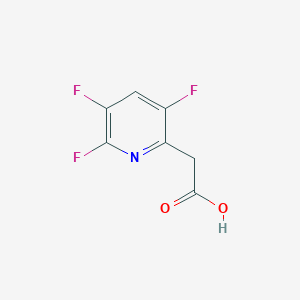
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)
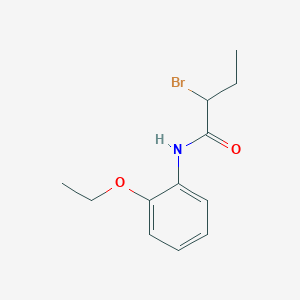
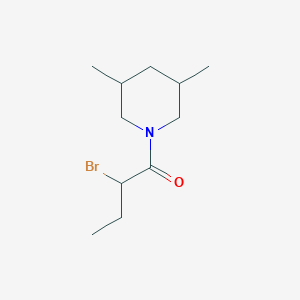
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)
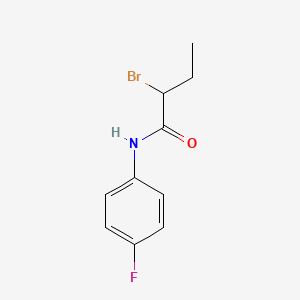
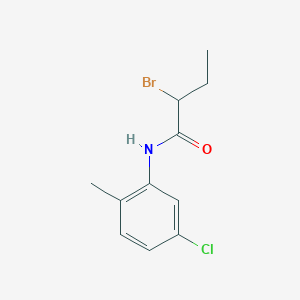
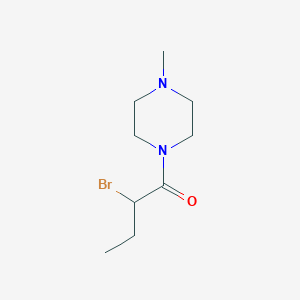
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)
